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Introduction
AV5124 is a novel antiviral agent, a structural analogue of the influenza virus endonuclease

inhibitor baloxavir. It functions as a prodrug, converting to its active metabolite, AV5116, which

targets the cap-dependent endonuclease (CEN) of the influenza virus polymerase acidic (PA)

subunit. This inhibition is crucial for preventing viral gene transcription and replication. These

application notes provide detailed protocols and summarized data from preclinical studies

involving the oral administration of AV5124 in a BALB/c mouse model of influenza A virus

infection.

Mechanism of Action: Cap-Dependent
Endonuclease Inhibition
AV5124's active metabolite, AV5116, inhibits the cap-dependent endonuclease activity of the

influenza virus polymerase. This enzyme is essential for the virus to "snatch" 5' capped RNA

fragments from host pre-mRNAs, which are then used as primers for the transcription of viral

mRNAs. By blocking this process, AV5116 effectively halts viral replication.
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Figure 1: Mechanism of action of AV5124 via inhibition of cap-dependent endonuclease.

Experimental Data
Efficacy of Oral AV5124 in Influenza A (H1N1)pdm09
Infected BALB/c Mice
The protective efficacy of AV5124 was evaluated in BALB/c mice lethally challenged with the

A(H1N1)pdm09 influenza virus.[1] The compound was administered orally at two different dose

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15568406?utm_src=pdf-body-img
https://www.benchchem.com/product/b15568406?utm_src=pdf-body
https://www.benchchem.com/product/b15568406?utm_src=pdf-body
https://www.benchchem.com/product/b15568406?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7953317/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


levels.

Table 1: Survival Rate of Infected BALB/c Mice Treated with Oral AV5124[1][2]

Treatment Group Dose (mg/kg)
Administration
Schedule

Survival Rate (%)

AV5124 20
Twice, immediately

and 12h post-infection
60

AV5124 50
Twice, immediately

and 12h post-infection
100

Vehicle Control -
Same as test

compounds
0

Table 2: Viral Load in Lungs of Infected BALB/c Mice Treated with Oral AV5124[1]

Treatment Group Dose (mg/kg) Time Point Outcome

AV5124 20 24h post-infection
Complete inhibition of

virus replication

AV5124 50 24h post-infection
Complete inhibition of

virus replication

Protocols
In Vivo Efficacy Study of Oral AV5124
This protocol outlines the methodology for assessing the protective efficacy of AV5124 in a

lethal influenza A virus challenge model in BALB/c mice.[1]
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Figure 2: Workflow for in vivo efficacy testing of AV5124 in BALB/c mice.

1. Animal Model:

Species: BALB/c mice.[1]

Sex: Female (typically used in influenza studies, though not explicitly stated in the primary

reference for this specific experiment).[3][4]

Age: 6-8 weeks.[5]
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Acclimatization: Acclimatize animals for a minimum of 72 hours before the start of the

experiment.

2. Materials:

AV5124 compound.

Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC).[1]

Influenza A/California/04/2009 (H1N1)pdm09 virus, mouse-adapted.[1]

Oral gavage needles.

Standard animal housing and personal protective equipment.

3. Experimental Procedure:

Virus Challenge:

Anesthetize mice lightly (e.g., with isoflurane).

Inoculate mice intranasally with a lethal dose (e.g., 10 MLD₅₀) of the influenza virus

suspension.[1]

Drug Preparation and Administration:

Prepare a suspension of AV5124 in 0.5% HPMC to achieve the desired concentrations

(e.g., for 20 mg/kg and 50 mg/kg doses).[1]

Prepare a vehicle control group with 0.5% HPMC only.

Administer the prepared suspensions or vehicle control by oral gavage (100 µL per

mouse).[1]

Dosing Schedule:

Administer the first dose immediately after virus inoculation.[1]

Administer the second dose 12 hours after the first dose.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15568406?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7953317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7953317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7953317/
https://www.benchchem.com/product/b15568406?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7953317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7953317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7953317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7953317/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monitoring and Endpoints:

Survival and Body Weight: Monitor the animals daily for 16 days for survival and record

body weight changes. Euthanize animals that lose a predetermined percentage of their

initial body weight (e.g., >20-25%) as per IACUC guidelines.[1][6]

Viral Load Assessment: In a separate cohort of animals, collect lung tissues at 24 hours

post-infection to determine viral titers by methods such as TCID₅₀ assay or qPCR.[1]

4. Data Analysis:

Analyze survival data using Kaplan-Meier survival curves and log-rank tests.

Compare body weight changes between groups using appropriate statistical tests (e.g.,

ANOVA).

Compare viral titers between groups using t-tests or ANOVA on log-transformed data.

Summary and Conclusions
AV5124, administered orally, demonstrates significant protective efficacy in BALB/c mice

infected with a lethal dose of influenza A(H1N1)pdm09 virus.[1] A dose of 50 mg/kg provided

100% protection against mortality.[1][2] Furthermore, AV5124 effectively inhibited virus

replication in the lungs at doses of both 20 and 50 mg/kg.[1] These findings highlight AV5124
as a promising candidate for further development as an anti-influenza therapeutic.[7][8] The

protocols and data presented here provide a foundational framework for researchers planning

to conduct similar preclinical evaluations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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